molecular formula C6H17N2OP B13732719 P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide CAS No. 14655-69-7

P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide

Cat. No.: B13732719
CAS No.: 14655-69-7
M. Wt: 164.19 g/mol
InChI Key: ZBFJXELASZBPBJ-UHFFFAOYSA-N
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Description

P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide (CAS 14655-69-7) is an organophosphorus compound with the molecular formula C6H17N2OP and a molecular weight of 164.19 g/mol. Its structure features a central phosphorus atom bonded to an ethyl group, an oxygen atom via a double bond (phosphoryl group), and two N,N-dimethylamide groups, as defined by its SMILES notation P(N(C)C)(N(C)C)(=O)CC . This diamide of phosphonic acid falls within a class of compounds known for their utility as synthetic intermediates and ligands in coordination chemistry. Compounds with the tetramethylphosphonic diamide backbone, such as the structurally similar N,N,N',N'-tetramethyl-P-phenyl-phosphonic diamide, are frequently employed in organic synthesis and materials science research . The primary research value of this compound lies in its potential as a versatile building block for the preparation of more complex phosphorus-containing molecules and as a precursor for the development of ligands in catalytic systems. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the scientific literature for the most current applications and handling protocols.

Properties

CAS No.

14655-69-7

Molecular Formula

C6H17N2OP

Molecular Weight

164.19 g/mol

IUPAC Name

N-[dimethylamino(ethyl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C6H17N2OP/c1-6-10(9,7(2)3)8(4)5/h6H2,1-5H3

InChI Key

ZBFJXELASZBPBJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(N(C)C)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of P-ethyl-N,N,N',N'-tetramethylphosphonic diamide typically involves the reaction of phosphine derivatives with halogenated compounds, particularly through nucleophilic substitution mechanisms. The key step is the formation of the phosphonic diamide moiety by reacting trisaminophosphine or related phosphine reagents with alkyl halides or halogenated substrates, leading to the introduction of the ethyl group and the dimethylamino substituents on phosphorus.

Specific Preparation Methods

Reaction of Trisaminophosphine with Halogenated Aldoximes

A notable preparation involves the reaction of trisdiaminophosphine with 2-chloroquinolin-3-aldoxime, producing P-bis[(dimethylamino)phosphoryl]amino derivatives, including tetramethylphosphonic diamides. This reaction proceeds via nucleophilic attack of the aminophosphine on the halogenated substrate, forming stable phosphoryl intermediates that rearrange to yield the diamide product. The reaction is typically carried out under reflux conditions in an appropriate solvent, and the product is isolated by crystallization or chromatography.

  • Reaction conditions: Reflux in organic solvents such as toluene or ethanol.
  • Catalysts: Morpholine or similar amines may be added to facilitate the reaction.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Purification: Silica gel column chromatography or recrystallization.
Reaction with Alkyl Halides and Aminophosphines

Another method involves reacting trisaminophosphine derivatives with ethyl halides (e.g., ethyl chloride or ethyl bromide) to introduce the ethyl group onto the phosphorus atom. The presence of N,N-dimethylamino groups is achieved by controlling the amination step, often via reaction with dimethylamine or its derivatives. This method relies on nucleophilic substitution at phosphorus and is typically conducted under inert atmosphere to prevent oxidation.

Experimental Procedure Example (Adapted from Literature)

Step Reagents & Conditions Description
1 Tris(dimethylamino)phosphine + 2-chloroquinolin-3-aldoxime Mix in dry toluene, add a catalytic amount of morpholine, reflux for 6-8 hours under inert atmosphere.
2 Reaction monitoring Monitor by TLC until starting materials are consumed.
3 Workup Evaporate solvent under reduced pressure.
4 Purification Purify residue by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
5 Characterization Confirm structure by X-ray diffraction, IR, and NMR spectroscopy.

Reaction Mechanism Insights

The key mechanistic feature is the nucleophilic attack by the amino groups on phosphorus to electrophilic centers of halogenated compounds. The phosphorus center undergoes substitution, forming P-N bonds and stabilizing the diamide structure. The presence of dimethylamino substituents enhances nucleophilicity and stabilizes the intermediates, allowing for selective formation of the tetramethylphosphonic diamide structure.

Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Molecular formula C6H17N2OP
Molecular mass 164.19 g/mol
Boiling point 63.5 °C @ 0.5 Torr Low pressure distillation recommended
Density 1.002 g/cm³ @ 26 °C Useful for volumetric calculations
CAS Registry Number 14655-69-7

These properties influence the choice of solvents, reaction temperatures, and purification techniques during synthesis.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield/Notes References
Reaction of trisdiaminophosphine with 2-chloroquinolin-3-aldoxime Trisdiaminophosphine, 2-chloroquinolin-3-aldoxime Reflux in toluene, morpholine catalyst Moderate yield; product confirmed by X-ray
Reaction of trisaminophosphine with ethyl halides and dimethylamine Trisaminophosphine, ethyl chloride, dimethylamine Inert atmosphere, reflux Efficient introduction of ethyl and dimethylamino groups

Chemical Reactions Analysis

Types of Reactions

P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Synthesis and Structural Characteristics

P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide can be synthesized through reactions involving tris(dimethylamino) phosphine and various aldehydes or ketones. The synthesis often involves the formation of stable intermediates that can be characterized using techniques such as X-ray diffraction and NMR spectroscopy.

Case Study: Synthesis and X-ray Structure

A notable study reported the synthesis of a related phosphonic diamide, confirming its structure through X-ray crystallography. The compound exhibited antibacterial properties, highlighting the potential for similar derivatives of this compound to possess bioactive characteristics .

Catalysis

The compound has been explored as a catalyst in organic reactions, including hydroboration processes. Its ability to stabilize metal complexes enhances catalytic activity, making it valuable in synthetic organic chemistry .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity. This property is particularly useful in developing new antimicrobial agents that can combat resistant strains of bacteria .

Material Science

In material science, the compound has been utilized in the development of smart materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Data Tables

Application AreaDescriptionReference
CatalysisUsed as a catalyst in organic reactions
Antimicrobial ActivityExhibits significant antibacterial properties
Material ScienceEnhances properties of polymers

Mechanism of Action

The mechanism of action of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name P-Substituent N-Substituents Key Features
P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide (Target) Ethyl (C₂H₅) Tetramethyl (N(CH₃)₂) Balanced hydrophobicity; potential for moderate steric hindrance.
N,N,N',N'-Tetramethyl-P-naphthalen-2-ylphosphonic diamide Naphthalen-2-yl Tetramethyl Dual emission in Mn(II) complexes due to aryl conjugation.
P-Dodecyl-N,N,N',N'-tetrakis(2-hydroxypropyl)phosphonic diamide Dodecyl (C₁₂H₂₅) Tetrakis(2-hydroxypropyl) High molecular weight (480.66 g/mol); hydrophilic and lipophilic domains.
N,N,N',N'-Tetraisopropylphosphonic diamide None (parent) Tetraisopropyl Synthesized via decarbonylation; stable above 40°C.
N,N'-Di(3-chloro-4-fluorophenyl)methylphosphonic diamide Methyl (CH₃) Di(3-chloro-4-fluorophenyl) Aryl substituents enhance electronic effects; predicted boiling point 415.9°C.

Physical and Chemical Properties

  • Boiling Points :

    • P-Dodecyl derivative : 612.9°C (predicted) .
    • Aryl-substituted (3-chloro-4-fluorophenyl) : 415.9°C (predicted) .
    • Ethyl derivative (Target) : Expected to fall between 300–500°C, influenced by ethyl’s moderate chain length.
  • Density :

    • P-Dodecyl derivative : 1.056 g/cm³ (predicted) .
    • Aryl-substituted : 1.531 g/cm³ (predicted) .
    • Ethyl derivative : Likely ~1.1–1.3 g/cm³, similar to alkylphosphonic diamides.
  • Acidity (pKa) :

    • P-Dodecyl derivative : 13.91 ± 0.20 (predicted) .
    • Ethyl derivative : Expected to be slightly lower (~13.5) due to reduced electron donation from ethyl vs. dodecyl.

Stability and Reactivity

  • Thermal Stability :

    • Tetraisopropyl derivative : Stable up to 40°C; decomposes via decarbonylation .
    • Ethyl derivative : Likely more stable than aryl analogs but less than bulky alkyl derivatives due to smaller substituent size.
  • Chemical Reactivity :

    • Naphthalen-2-yl derivative : Participates in luminescent Mn(II) complexes via π-conjugation .
    • Ethyl derivative : May form stable coordination complexes with transition metals, though less π-backbonding than aryl analogs.

Coordination Chemistry

  • N,N,N',N'-Tetramethyl-P-naphthalen-2-ylphosphonic diamide exhibits dual emission in Mn(II) complexes, attributed to radiative decays from ⁴T₁(⁴G) and ³LC excited states .
  • Ethyl derivative : Expected to show weaker luminescence due to lack of aromatic conjugation but may excel in stabilizing metal centers for catalytic applications.

Industrial and Hazard Considerations

  • Hazardous Analog: para-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide (Triamiphos) is classified as acutely toxic (Category 1 for dermal exposure) .

Biological Activity

P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide is a member of the organophosphorus compounds (OPCs) family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antibacterial properties and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of tris(dimethylamino)phosphine with appropriate substrates. The synthesis typically involves refluxing in toluene, yielding a product that can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Chemical Structure

  • Molecular Formula : C6H17N2OP
  • Molecular Weight : 164.19 g/mol
  • Stereochemistry : Achiral with no defined stereocenters .

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Bacillus subtilis26
Staphylococcus aureus21
Bacillus cereus24
Escherichia coli18
Pseudomonas aeruginosa15

Note: For comparison, standard antibiotics such as Ampicillin and Kanamycin were used, showing higher inhibition zones .

The compound's efficacy was notably higher than some structurally related compounds, indicating its potential as an antibacterial agent.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the phosphonic group may interfere with bacterial metabolic pathways, potentially disrupting cell wall synthesis or function.

Case Studies and Research Findings

  • Antibacterial Evaluation : A comprehensive study assessed various derivatives of phosphonic diamides, including this compound. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus .
  • Safety Profile : Toxicity studies have shown that similar phosphonate compounds exhibit moderate skin and eye irritation but no mutagenicity in guinea pigs. This suggests a favorable safety profile for further development in pharmaceuticals .
  • Pharmacological Potential : The potential for this compound to serve as a lead compound in drug development has been highlighted due to its structural similarity to other bioactive phosphonates that have shown efficacy in treating infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing triamiphos and its metal complexes?

  • Methodology :

  • Step 1 : React N,N,N',N'-tetramethyl-P-carbazol-9-ylphosphonic diamide (ligand) with anhydrous MnX₂ (X = Cl, Br, I) in ethanol under inert conditions. Elemental analysis confirms the formation of [MnX₂L₂] complexes .
  • Step 2 : Purify intermediates via crystallization (e.g., methanolic solutions for ligand III in ) .
  • Step 3 : For phosphonic diamides, use hydrogenation with PtO₂/H₂ or Pd catalysts in acetone/water (80:20) to reduce intermediates .
    • Key Reagents : Triethylamine (base), dichloromethane (solvent), and trichloroacetimidate derivatives for glycosylation steps .

Q. How is triamiphos characterized structurally and spectroscopically?

  • Techniques :

  • X-ray crystallography : Resolves substituent dispositions around phosphorus (e.g., phenyl vs. indolyl groups in Scheme 2, ) .
  • NMR spectroscopy : ¹H and ³¹P NMR (e.g., δ = 98.5 ppm for phosphorus in ) .
  • Elemental analysis : Validates stoichiometry of Mn(II) complexes (e.g., [MnCl₂L₂]) .
    • Data Interpretation : Compare computed DFT-optimized structures (e.g., Gaussian 16 software) with experimental results to verify spin contamination and electronic configurations .

Q. What are the critical physicochemical properties of triamiphos?

  • Table 1: Key Properties

PropertyValueReference
Melting Point21–25°C
Boiling Point203–208°C (760 mmHg)
SolubilityMiscible in acetone, chloroform
Density (20°C)1.192 g/mL
Flash Point107°C

Q. What safety protocols are critical for handling triamiphos?

  • Hazards : Acute toxicity (oral LD₅₀: Category 2*; dermal: Category 1), skin sensitization .
  • Precautions :

  • Use fume hoods for reactions involving volatile intermediates .
  • Wear nitrile gloves and protective eyewear to avoid dermal/ocular exposure .
  • Store in airtight containers away from light and moisture due to compound sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical data for Mn(II)-triamiphos complexes?

  • Case Study : Dual emission (green and blue bands) observed in Mn(II) complexes of N,N,N',N'-tetramethyl-P-naphthalen-2-ylphosphonic diamide .
  • Methodology :

  • Perform temperature-dependent luminescence decay analysis to distinguish between ⁴T₁(⁴G) and ³LC excited states .
  • Validate hypotheses via DFT calculations (e.g., B3LYP functional with 6-31G* basis set) to model electronic transitions .

Q. What computational approaches model the electronic structure of triamiphos derivatives?

  • Framework :

  • Use Gaussian 16 software for geometry optimization and TD-DFT to simulate UV-Vis spectra .
  • Verify spin contamination by comparing computed ⟨Ŝ²⟩ values with theoretical limits (e.g., ⟨Ŝ²⟩ = 0 for singlets) .
    • Output : Cartesian coordinates of optimized structures (Supplementary Data, Table S1 in ) .

Q. How does ligand substitution (e.g., phenyl vs. carbazolyl) impact metal complex properties?

  • Structural Analysis :

  • X-ray data shows carbazolyl ligands induce stronger ligand-to-metal charge transfer (LMCT) vs. phenyl substituents .
  • Mn(II)-carbazolyl complexes exhibit dual emission, while phenyl analogs show only green emission .
    • Synthetic Tuning : Replace 2-chloroethylamine with bulkier amines to alter steric effects and emission profiles .

Q. What methodologies assess the environmental toxicity of triamiphos?

  • Protocols :

  • Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) .
  • Hazard Classification :
HazardCategoryReference
Acute toxicity (oral/dermal)Category 2*/1
Aquatic toxicity (long-term)Category 3
  • Mitigation : Use biodegradation studies (e.g., soil half-life assays) to evaluate environmental persistence .

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